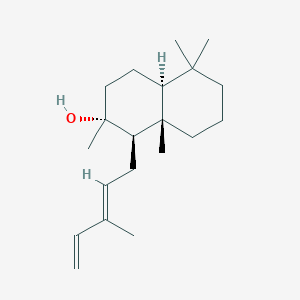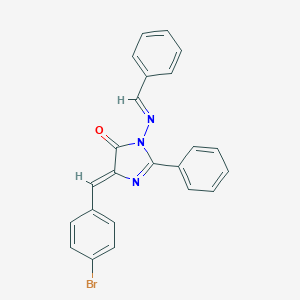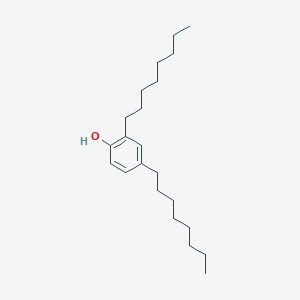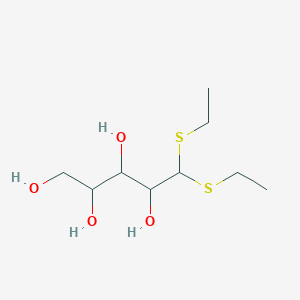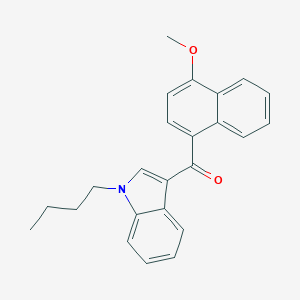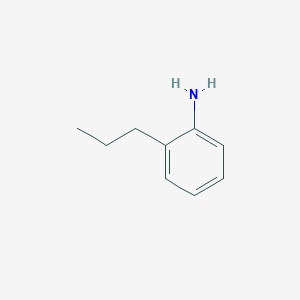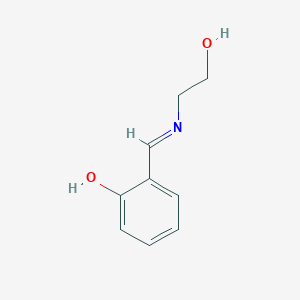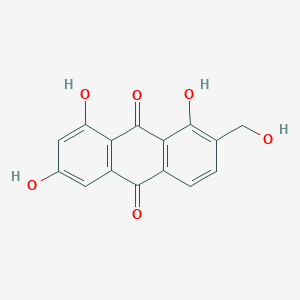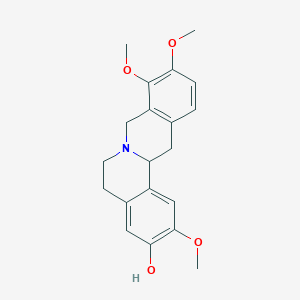![molecular formula C8H11N5O B158068 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone CAS No. 1854-52-0](/img/structure/B158068.png)
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone, also known as ADPE, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential application in the development of novel therapeutics. ADPE is a pyrrolopyrimidine derivative that has a unique chemical structure, making it an interesting candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular signaling pathways. By inhibiting these enzymes, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can alter the function of cells and potentially disrupt disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as a therapeutic agent.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit the activity of various protein kinases, including AKT, a key regulator of cell survival and proliferation. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis in cancer cells, suggesting potential anticancer activity. In vivo studies have also demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit tumor growth in mouse models, further supporting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is its unique chemical structure, which makes it an interesting candidate for further investigation. Additionally, its potential inhibitory effects on protein kinases and anticancer activity make it a promising candidate for the development of novel therapeutics. However, one limitation of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is that further studies are needed to fully understand its potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. One area of interest is the development of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and its potential toxicity and side effects. Finally, there is potential for the development of novel synthetic methods for the production of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and related compounds.
Métodos De Síntesis
The synthesis of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the reaction of 2,4-diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine with ethyl chloroacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. This method has been optimized to yield high purity 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone with good yields.
Aplicaciones Científicas De Investigación
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been investigated for its potential application in the development of novel therapeutics. Specifically, it has been shown to have inhibitory effects on certain enzymes, such as protein kinases, that are involved in various disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have potential anticancer activity, making it a promising candidate for further investigation.
Propiedades
Número CAS |
1854-52-0 |
|---|---|
Nombre del producto |
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Fórmula molecular |
C8H11N5O |
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
1-(2,4-diamino-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H11N5O/c1-4(14)13-2-5-6(3-13)11-8(10)12-7(5)9/h2-3H2,1H3,(H4,9,10,11,12) |
Clave InChI |
FWJBYNGCDWTVOA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=C(C1)N=C(N=C2N)N |
SMILES canónico |
CC(=O)N1CC2=C(C1)N=C(N=C2N)N |
Otros números CAS |
1854-52-0 |
Sinónimos |
1-(2,4-DIAMINO-5H-PYRROLO[3,4-D]PYRIMIDIN-6(7H)-YL)ETHANONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



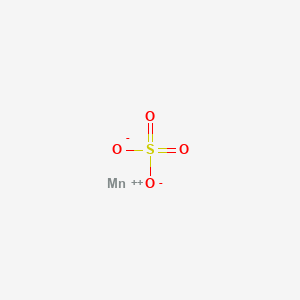
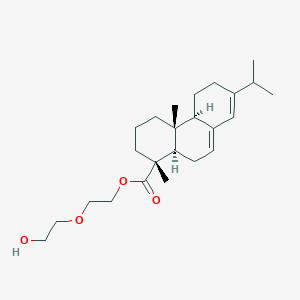
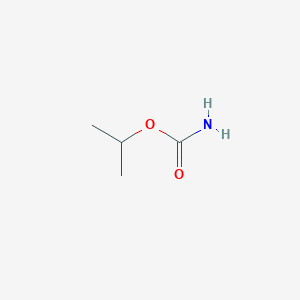
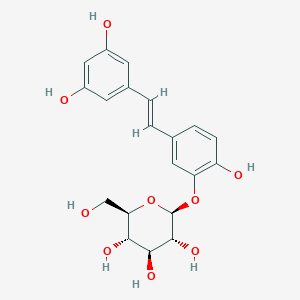
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
